molecular formula C19H17N3O6 B11383538 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11383538
M. Wt: 383.4 g/mol
InChI Key: IJFZCCMPZSZJEI-UHFFFAOYSA-N
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Description

This compound features a 1,2,5-oxadiazole core linked to a 3,4-dimethoxyphenyl group at position 4 and a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₇N₃O₆, with a molecular weight of 395.36 g/mol.

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H17N3O6/c1-24-12-8-7-11(9-15(12)25-2)17-18(22-28-21-17)20-19(23)16-10-26-13-5-3-4-6-14(13)27-16/h3-9,16H,10H2,1-2H3,(H,20,22,23)

InChI Key

IJFZCCMPZSZJEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzodioxine moiety: This step involves the reaction of the oxadiazole intermediate with a suitable benzodioxine derivative.

    Final coupling reaction: The final step involves coupling the intermediate with 3,4-dimethoxyphenylamine under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to four analogs (Table 1), highlighting key structural differences and their implications.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Core Structure Substituent Heterocycle Type Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 1,2,5-Oxadiazole 3,4-Dimethoxyphenyl 1,2,5-Oxadiazole C₁₉H₁₇N₃O₆ 395.36 Electron-rich dimethoxy group; rigid benzodioxine carboxamide
N-[4-(4-Methylphenyl)-1,2,5-Oxadiazol-3-yl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide (BH53187) 1,2,5-Oxadiazole 4-Methylphenyl 1,2,5-Oxadiazole C₁₈H₁₅N₃O₄ 337.33 Methyl group reduces steric bulk; lower polarity vs. methoxy
N-[5-(2,3-Dihydro-1,4-Benzodioxin-3-yl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-3-Carboxamide 1,3,4-Oxadiazole Benzodioxin-3-yl 1,3,4-Oxadiazole C₁₉H₁₅N₃O₆ 381.34 Oxadiazole isomerism alters electronic properties; dual benzodioxine groups
N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-3-Carboxamide Thiazole 4-Bromophenyl Thiazole C₁₈H₁₅BrN₂O₃ 411.23 Bromine increases steric hindrance; thiazole enhances π-stacking
N-(2,5-Dimethoxyphenyl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide Benzodioxine Carboxamide 2,5-Dimethoxyphenyl None C₁₇H₁₇NO₅ 315.32 Direct dimethoxy attachment; lacks oxadiazole linker

Key Findings and Implications

Heterocycle Influence: The 1,2,5-oxadiazole in the target compound and BH53187 provides planar rigidity and moderate electron-withdrawing effects, favoring interactions with aromatic protein residues.

Substituent Effects: 3,4-Dimethoxyphenyl (target compound) enhances solubility via methoxy groups but may increase susceptibility to oxidative metabolism. In contrast, 4-methylphenyl (BH53187) improves lipophilicity (logP ≈ 3.2 vs. 2.8 for the target) but reduces polar surface area .

Pharmacological Implications: The benzodioxine carboxamide moiety is critical for rigidity and hydrogen-bond donor/acceptor capacity. Its removal (as in ) results in a flexible structure with reduced binding affinity in preliminary assays . The dual benzodioxine groups in ’s compound may enhance binding to dimeric protein targets but complicate synthetic accessibility .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes data from various studies to elucidate its biological activity.

The compound's molecular formula is C18H17N3O4C_{18}H_{17}N_{3}O_{4} with a molecular weight of 339.35 g/mol. It features a complex structure that includes an oxadiazole moiety and a benzodioxine framework, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area75.347

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific cellular receptors, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for cellular processes, potentially leading to apoptosis in cancer cells.
  • Signaling Pathway Modulation : The compound can affect signaling pathways related to cell growth and differentiation, which is vital in cancer therapy.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCancer Cell Line(s)IC50 (µM)Remarks
HEPG21.18 ± 0.14More potent than staurosporine (4.18 µM)
MCF70.67Significant growth inhibition
PC-3 (Prostate)0.80Comparable efficacy to standard treatments
HCT116 (Colon)0.87Promising results in cytotoxicity assays

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of derivatives of oxadiazole compounds similar to this compound. These derivatives were screened for anticancer activity using the MTT assay across multiple cancer cell lines including leukemia and melanoma.

Key Findings:

  • Cell Viability Assays : Compounds exhibited IC50 values significantly lower than established chemotherapeutics.
  • Apoptosis Induction : Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
  • Molecular Docking Studies : Computational analyses suggested strong binding affinities to molecular targets involved in cancer progression.

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